An In-depth Technical Guide to 6-bromo-2,3-dihydro-1H-inden-1-ol: Synthesis, Properties, and Applications in Drug Discovery
An In-depth Technical Guide to 6-bromo-2,3-dihydro-1H-inden-1-ol: Synthesis, Properties, and Applications in Drug Discovery
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 6-bromo-2,3-dihydro-1H-inden-1-ol, a key building block in medicinal chemistry and organic synthesis. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile molecule in their synthetic endeavors.
Introduction: The Significance of the Indanol Scaffold
The 2,3-dihydro-1H-inden-1-ol (indanol) scaffold is a privileged structural motif in medicinal chemistry, appearing in a wide array of biologically active compounds. The fusion of an aromatic ring with a five-membered cycloalkanol ring provides a rigid framework that can be strategically functionalized to interact with various biological targets. The introduction of a bromine atom at the 6-position of the indanol core, as in 6-bromo-2,3-dihydro-1H-inden-1-ol, offers a valuable synthetic handle for further molecular elaboration through cross-coupling reactions, making it a highly sought-after intermediate in the synthesis of complex pharmaceutical agents.
Physicochemical Properties
While extensive experimental data for 6-bromo-2,3-dihydro-1H-inden-1-ol is not widely available in public literature, its core physicochemical properties can be summarized based on available data and chemical principles.
| Property | Value | Source/Comment |
| Molecular Formula | C₉H₉BrO | [1] |
| Molecular Weight | 213.07 g/mol | [1] |
| CAS Number | 75476-86-7 | [2] |
| Appearance | Solid | [2] |
| Storage | Room temperature, under inert atmosphere | [2] |
Solubility
A general protocol for determining the solubility of 6-bromo-2,3-dihydro-1H-inden-1-ol in various solvents is provided below. Based on its structure, it is expected to be soluble in polar organic solvents such as methanol, ethanol, and acetone, and sparingly soluble in nonpolar solvents and water.
Experimental Protocol: Solubility Determination
Objective: To determine the qualitative solubility of 6-bromo-2,3-dihydro-1H-inden-1-ol in a range of common laboratory solvents.
Materials:
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6-bromo-2,3-dihydro-1H-inden-1-ol
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Test tubes
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Vortex mixer
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Selection of solvents (e.g., water, methanol, ethanol, acetone, dichloromethane, ethyl acetate, hexane)
Procedure:
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Add approximately 10 mg of 6-bromo-2,3-dihydro-1H-inden-1-ol to a clean, dry test tube.
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Add 1 mL of the selected solvent to the test tube.
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Vortex the mixture for 30 seconds.
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Visually inspect the solution for the presence of undissolved solid.
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Record the observation as "soluble," "sparingly soluble," or "insoluble."
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Repeat for each solvent.
Synthesis of 6-bromo-2,3-dihydro-1H-inden-1-ol
The most common and efficient synthetic route to 6-bromo-2,3-dihydro-1H-inden-1-ol is the reduction of the corresponding ketone, 6-bromo-2,3-dihydro-1H-inden-1-one (6-bromo-1-indanone). Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this transformation.[3][4]
Synthetic Workflow
Caption: Synthetic workflow for the preparation of 6-bromo-2,3-dihydro-1H-inden-1-ol.
Detailed Experimental Protocol
Objective: To synthesize 6-bromo-2,3-dihydro-1H-inden-1-ol via the sodium borohydride reduction of 6-bromo-1-indanone.
Materials:
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6-bromo-1-indanone
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Sodium borohydride (NaBH₄)
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Methanol (MeOH)
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Dichloromethane (DCM)
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Saturated aqueous ammonium chloride (NH₄Cl) solution
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Anhydrous magnesium sulfate (MgSO₄)
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Round-bottom flask
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Magnetic stirrer
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Separatory funnel
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Rotary evaporator
Procedure:
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Dissolve 6-bromo-1-indanone (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.
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Cool the solution to 0 °C in an ice bath.
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Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
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Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
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Remove the methanol under reduced pressure using a rotary evaporator.
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Extract the aqueous residue with dichloromethane (3 x volume of aqueous layer).
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Combine the organic layers and wash with brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
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Purify the crude 6-bromo-2,3-dihydro-1H-inden-1-ol by recrystallization or column chromatography.
Spectroscopic Characterization
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons. The hydroxyl proton will likely appear as a broad singlet, the benzylic proton adjacent to the hydroxyl group as a multiplet, and the remaining aliphatic and aromatic protons in their respective characteristic regions.
¹³C NMR Spectroscopy
The carbon NMR spectrum will display nine distinct signals corresponding to the nine carbon atoms in the molecule. The chemical shifts will be influenced by the electron-withdrawing effects of the bromine and oxygen atoms.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol. Aromatic C-H and C=C stretching vibrations will also be present.
Mass Spectrometry
The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a bromine atom.
Reactivity and Synthetic Applications
The chemical reactivity of 6-bromo-2,3-dihydro-1H-inden-1-ol is dictated by its two primary functional groups: the secondary alcohol and the aryl bromide.
Reactions of the Hydroxyl Group
The secondary alcohol can undergo a variety of transformations, including:
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Oxidation: Oxidation to the corresponding ketone, 6-bromo-1-indanone.
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Esterification: Reaction with carboxylic acids or their derivatives to form esters.
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Etherification: Conversion to ethers through reactions such as the Williamson ether synthesis.
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Substitution: The hydroxyl group can be converted to a good leaving group and subsequently displaced by a nucleophile.
Reactions of the Aryl Bromide
The bromo-substituted aromatic ring is a versatile handle for carbon-carbon and carbon-heteroatom bond formation through various palladium-catalyzed cross-coupling reactions, such as:
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Suzuki Coupling: Reaction with boronic acids or esters.
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Heck Coupling: Reaction with alkenes.
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Sonogashira Coupling: Reaction with terminal alkynes.
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Buchwald-Hartwig Amination: Reaction with amines.
This dual reactivity makes 6-bromo-2,3-dihydro-1H-inden-1-ol a valuable intermediate for the synthesis of a diverse range of complex molecules.
Application in Drug Discovery and Development
The indanol scaffold and its derivatives are of significant interest in pharmaceutical research due to their presence in a number of biologically active molecules. The ability to functionalize the 6-bromo position of 6-bromo-2,3-dihydro-1H-inden-1-ol makes it a key starting material for the synthesis of libraries of compounds for high-throughput screening. For instance, indane derivatives have been investigated for their potential as anti-inflammatory, antiviral, and anticancer agents. The bromo-substituent allows for the introduction of various pharmacophores through cross-coupling reactions, enabling the exploration of structure-activity relationships.
Conclusion
6-bromo-2,3-dihydro-1H-inden-1-ol is a valuable and versatile building block for organic synthesis and medicinal chemistry. Its straightforward synthesis from commercially available starting materials and the presence of two distinct and reactive functional groups provide a powerful platform for the construction of complex molecular architectures. This guide has provided an overview of its chemical properties, a detailed synthetic protocol, and a discussion of its potential applications, offering a solid foundation for researchers to incorporate this important intermediate into their drug discovery and development programs.
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